molecular formula C17H16ClN3 B5241316 2,6-dimethyl-5,12-dihydroindolo[3,2-d][1,3]benzodiazepine;hydrochloride

2,6-dimethyl-5,12-dihydroindolo[3,2-d][1,3]benzodiazepine;hydrochloride

Cat. No.: B5241316
M. Wt: 297.8 g/mol
InChI Key: XQENRUMMIUXRFV-UHFFFAOYSA-N
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Description

2,6-dimethyl-5,12-dihydroindolo[3,2-d][1,3]benzodiazepine;hydrochloride is a complex organic compound belonging to the indolocarbazole family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-5,12-dihydroindolo[3,2-d][1,3]benzodiazepine;hydrochloride involves multiple steps, typically starting with the formation of the indole and carbazole cores. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-5,12-dihydroindolo[3,2-d][1,3]benzodiazepine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2,6-dimethyl-5,12-dihydroindolo[3,2-d][1,3]benzodiazepine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethyl-5,12-dihydroindolo[3,2-d][1,3]benzodiazepine;hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of protein kinases or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dimethyl-5,12-dihydroindolo[3,2-d][1,3]benzodiazepine;hydrochloride is unique due to its specific structural features and the diverse range of reactions it can undergo.

Properties

IUPAC Name

2,6-dimethyl-5,12-dihydroindolo[3,2-d][1,3]benzodiazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3.ClH/c1-10-7-8-15-13(9-10)17-16(19-11(2)18-15)12-5-3-4-6-14(12)20-17;/h3-9,20H,1-2H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQENRUMMIUXRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=NC3=C2NC4=CC=CC=C43)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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